molecular formula C11H10ClN3O3 B1206193 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole CAS No. 77935-72-9

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole

Cat. No. B1206193
CAS RN: 77935-72-9
M. Wt: 267.67 g/mol
InChI Key: IAGPLHFYMJKFTJ-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole, also known as CHMP, is a synthetic compound that has gained significant attention in scientific research. It is a pyrazole derivative that has shown promising results in various studies due to its unique chemical structure and properties.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Deoxygenation and Substitution Reactions : Research on related compounds, such as 1-methoxypyrazole 2-oxides, has revealed interesting reactions like acyloxy migration and abnormal reactions with phosphorus trichloride, leading to chloromethylpyrazoles. This can provide insights into the chemical behavior and potential synthetic routes for compounds like 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Boyle & Jones, 1973).

  • Novel Synthesis Methods : Another study discusses the synthesis of chloro and methoxycarbonyl substituted arylpyrazoles, providing a framework that could be applied to synthesize variants of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Baldoli et al., 1989).

Bioevaluation and Antimicrobial Activity

  • Potential Antidiabetic Properties : Compounds like 1-carbamoyl-3,5-diphenyl-4-arylazopyrazoles have been synthesized and evaluated for potential antidiabetic properties. This suggests possible biological applications for similar compounds (Garg & Singh, 1970).

  • Antimicrobial Evaluation : Novel halopyrazole derivatives have demonstrated good antibacterial and antifungal activities. Research on these derivatives can inform the potential antimicrobial applications of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Siddiqui et al., 2013).

Molecular Structures and Supramolecular Assembly

  • Structural Analysis : Studies on reduced bipyrazoles derived from simple pyrazole precursors have emphasized the importance of molecular structures and supramolecular assembly, which is crucial for understanding the behavior and potential applications of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole (Cuartas et al., 2017).

Corrosion Inhibition

  • Corrosion Control : The inhibition performance of related compounds in acidic environments has been researched, suggesting the potential use of 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole in corrosion control (Bentiss et al., 2009).

properties

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c1-18-10-5-8(11(13)17)14-15(10)6-2-3-9(16)7(12)4-6/h2-5,16H,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGPLHFYMJKFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=C(C=C2)O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228585
Record name 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77935-72-9
Record name 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077935729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carbamoyl-1-(3-chloro-4-hydroxyphenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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